(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Amination: The final step involves the reaction of the acryloylated thiazole with 3,4-difluoroaniline under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile: Similar structure but with different halogen substitutions.
(E)-2-(4-(2,4-difluorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile: Similar structure with different halogen substitutions.
Uniqueness
The uniqueness of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile lies in its specific combination of halogenated phenyl rings and thiazole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEZDVVLILTMOC-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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